N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
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Overview
Description
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide is a synthetic organic compound It is characterized by the presence of a benzamide group, a tert-butylbenzyl group, and a dioxidotetrahydrothiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-methylbenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the tert-Butylbenzyl Group: The tert-butylbenzyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butylbenzyl chloride and a Lewis acid catalyst.
Attachment of the Dioxidotetrahydrothiophenyl Group: The dioxidotetrahydrothiophenyl group can be attached via a nucleophilic substitution reaction using a suitable thiol and an oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H29NO3S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-methylbenzamide |
InChI |
InChI=1S/C23H29NO3S/c1-17-5-9-19(10-6-17)22(25)24(21-13-14-28(26,27)16-21)15-18-7-11-20(12-8-18)23(2,3)4/h5-12,21H,13-16H2,1-4H3 |
InChI Key |
OYZAQDLATGQVJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)C(C)(C)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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